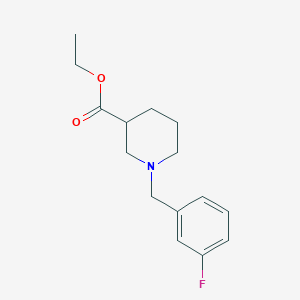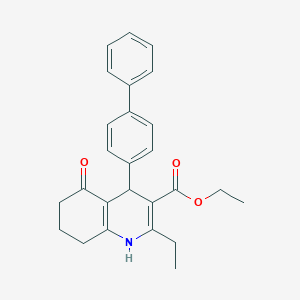![molecular formula C16H21FO5 B5146425 diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
diethyl [3-(2-fluorophenoxy)propyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(2-fluorophenoxy)propyl]malonate, also known as Flusilazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the group of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, Flusilazole has gained significant attention from the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
Diethyl [3-(2-fluorophenoxy)propyl]malonate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and the leakage of intracellular contents, ultimately resulting in fungal cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of ergosterol and other sterols in fungi.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 3 hours. This compound does not accumulate in tissues and does not have any significant adverse effects on the liver or other organs. However, long-term exposure to this compound may lead to the development of resistance in fungal populations, which can limit its effectiveness as a fungicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [3-(2-fluorophenoxy)propyl]malonate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers with limited budgets. This compound has also been shown to have a high degree of selectivity for fungal cells, making it a useful tool for studying fungal biology and pathogenesis. However, this compound has some limitations, including its potential for inducing the development of resistance in fungal populations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on diethyl [3-(2-fluorophenoxy)propyl]malonate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of fungal infections in humans. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's antifungal and anticancer activities, which could lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of diethyl [3-(2-fluorophenoxy)propyl]malonate involves the reaction of diethyl malonate with 2-fluorophenol and 3-chloropropylamine. The reaction proceeds in the presence of a base and a catalyst, resulting in the formation of the desired product. The purity of this compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Diethyl [3-(2-fluorophenoxy)propyl]malonate has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and carcinogens. This inhibition leads to the accumulation of toxic intermediates, which can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)

![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)

![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)